molecular formula C10H16N2O2 B13630706 1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid

1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B13630706
M. Wt: 196.25 g/mol
InChI Key: IRPHBSWXOXXEOE-UHFFFAOYSA-N
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Description

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1154897-63-8) is a pyrazole derivative with a carboxylic acid group at the 4-position and alkyl substituents at the 1-, 3-, and 5-positions. Its molecular formula is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol . The compound features a butyl chain at the pyrazole nitrogen (N1), which enhances lipophilicity compared to simpler analogs.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-butyl-3,5-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H16N2O2/c1-4-5-6-12-8(3)9(10(13)14)7(2)11-12/h4-6H2,1-3H3,(H,13,14)

InChI Key

IRPHBSWXOXXEOE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=N1)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Cyclization of α,β-Unsaturated Esters with Alkyl Hydrazines

A two-step process is commonly employed:

Step 1: Preparation of α-substituted β-ketoesters or β-ketoacids

  • An α,β-unsaturated ester (e.g., methyl or ethyl acrylate derivatives) reacts with an acyl halide or equivalent to form an α-substituted β-ketoester intermediate.
  • Hydrolysis converts the ester to the corresponding β-ketoacid.

Step 2: Condensation and Cyclization with Alkyl Hydrazine

  • The β-ketoacid intermediate is condensed with an alkyl hydrazine (e.g., butylhydrazine for the butyl substituent at N-1).
  • This reaction is typically catalyzed by a weak base or iodide salts (e.g., potassium iodide) and carried out at low temperatures to control regioselectivity.
  • Cyclization proceeds to form the pyrazole ring, yielding the crude pyrazole-4-carboxylic acid derivative.
  • Acidification and recrystallization purify the product.

This approach is supported by the method described for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where careful control of reaction conditions and purification steps achieve high purity (99.6% by HPLC) and yields around 75%.

Use of β-Dicarbonyl Compounds and Alkyl Hydrazines

Another approach involves:

  • Starting from β-dicarbonyl compounds such as alkyl difluoroacetoacetates.
  • Coupling these with trialkyl orthoformates to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrates.
  • Ring-closing via reaction with alkyl hydrazines in biphasic systems with mild bases (e.g., sodium carbonate).
  • The reaction is performed at low temperatures (-20°C to 5°C) to improve selectivity and minimize side products.
  • The pyrazole product is isolated by phase separation, solvent removal, and recrystallization.

This method, developed for alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylates, provides high purity products (up to 99.9%) and yields of 75-80%. Adapting this for 1-butyl substitution would involve replacing methylhydrazine with butylhydrazine.

Purification and Isomer Control

  • Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water, 35-65% alcohol) is effective for purifying pyrazole-4-carboxylic acids.
  • Acidification to pH 1-2 precipitates the product.
  • Use of iodide catalysts (NaI or KI) enhances regioselectivity and reduces isomer formation.
  • Reaction temperature control during hydrazine addition (e.g., -30°C to -20°C) is critical to minimize side products.

Comparative Data Table of Key Preparation Parameters

Parameter Method 1: α,β-Unsaturated Ester Route Method 2: β-Dicarbonyl Route
Starting Materials α,β-unsaturated ester + 2,2-difluoroacetyl halide Alkyl difluoroacetoacetate + trialkyl orthoformate
Hydrazine Source Methylhydrazine aqueous solution (replace with butylhydrazine for target) Methylhydrazine (replace with butylhydrazine)
Catalyst Sodium iodide or potassium iodide Weak base (Na2CO3, K2CO3, NaHCO3, KHCO3)
Reaction Temperature Low temperature (-30°C to -20°C) Low temperature (-20°C to 5°C)
Purification Recrystallization from 40% aqueous ethanol Recrystallization from toluene/petroleum ether
Yield ~75% 75-80%
Product Purity (HPLC) >99.5% ~99.9%
Isomer Ratio Control 95:5 (target:isomer) High selectivity via temperature and base control

Summary and Recommendations

  • The preparation of this compound can be achieved by adapting established methods for pyrazole-4-carboxylic acid derivatives.
  • The most reliable route involves cyclization of an α-substituted β-ketoacid intermediate with butylhydrazine under iodide catalysis at low temperature, followed by acidification and recrystallization.
  • Control of reaction conditions (temperature, catalyst, solvent) is essential to minimize isomers and maximize yield and purity.
  • Purification by recrystallization from aqueous alcohol mixtures is effective.
  • Further methyl substituents at positions 3 and 5 are introduced by selection of methylated β-dicarbonyl starting materials.

This approach is supported by multiple patents and research articles on related pyrazole carboxylic acid compounds, ensuring a robust and scalable synthetic pathway.

Chemical Reactions Analysis

1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carboxylic acid derivatives vary in substituents at N1 and the pyrazole ring, leading to differences in physicochemical properties, reactivity, and applications. Below is a systematic comparison:

Substituent Variations at N1

Table 1: Comparison of N1-Substituted 3,5-Dimethyl-pyrazole-4-carboxylic Acids
Compound Name N1 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties CAS Number References
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid H (unsubstituted) C₆H₈N₂O₂ 140.14 Density: 1.3 g/cm³; MP: 273°C; BP: 368.3°C 113808-86-9
1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid n-butyl C₁₀H₁₆N₂O₂ 196.25 Lipophilic; limited commercial availability 1154897-63-8
1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid isobutyl C₁₀H₁₆N₂O₂ 196.25 Density: 1.1 g/cm³; BP: 326.7°C 1017486-36-0
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid tert-butyl C₁₀H₁₆N₂O₂ 196.25 Sterically hindered; MDL: MFCD01935159 1017783-64-0
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid allyl C₈H₁₁N₂O₂ 180.21 Reactive double bond; purity: 95% 1015846-06-6
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid difluoromethyl C₇H₈F₂N₂O₂ 190.15 Electronegative substituent; MW: 190.15 512810-13-8
1-Cyclopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid cyclopropyl C₉H₁₂N₂O₂ 180.20 Steric strain; MW: 180.20 1888780-06-0
Key Observations:
  • Lipophilicity : The butyl, isobutyl, and tert-butyl variants (C₁₀H₁₆N₂O₂) exhibit higher lipophilicity than the unsubstituted parent compound (C₆H₈N₂O₂) due to longer alkyl chains .
  • Reactivity : The allyl-substituted derivative (C₈H₁₁N₂O₂) contains a reactive double bond, enabling further functionalization .
  • Electronic Effects : The difluoromethyl group (C₇H₈F₂N₂O₂) enhances electronegativity, which may influence hydrogen bonding and acidity .

Aromatic vs. Aliphatic N1 Substituents

Table 2: Aromatic-Substituted Analogs
Compound Name N1 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number References
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 4-bromophenyl C₁₂H₁₂BrN₂O₂ 297.15 113808-88-1
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 4-chlorophenyl C₁₂H₁₂ClN₂O₂ 253.70 113808-87-0
Key Observations:
  • Aromatic Influence : Bulky aryl groups (e.g., bromophenyl, chlorophenyl) increase molecular weight and may enhance π-π stacking interactions, making these compounds suitable for materials science or as kinase inhibitors .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

Synthesis typically involves multi-step organic reactions, including cyclization and alkylation. Critical parameters include:

  • Temperature control : Maintaining 0–50°C during azide coupling or alkylation steps to prevent side reactions .
  • pH modulation : Acidic conditions (e.g., trifluoroacetic acid) enhance reaction efficiency in cyclization steps .
  • Purification : Column chromatography with gradients like cyclohexane/ethyl acetate (0–25%) ensures high purity (>95%) . Comparative studies on similar pyrazole derivatives suggest yields improve with slow warming and inert atmospheres .

Q. How can structural characterization of this compound be methodically validated?

Use orthogonal analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., 7.54 ppm for pyrazole protons in CDCl₃) .
  • X-ray diffraction (XRD) : Monoclinic crystal systems are common in pyrazole derivatives; lattice parameters aid in confirming molecular packing .
  • FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1545 cm⁻¹) validate functional groups .

Q. What strategies are effective in resolving low solubility during biological assays?

  • Derivatization : Convert the carboxylic acid to esters or amides to enhance lipid solubility .
  • Co-solvents : Use DMSO or ethanol (≤5% v/v) to maintain compound stability while improving aqueous solubility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Pyrazole rings often interact with hydrophobic pockets via π-π stacking .
  • QSAR models : Correlate substituent electronegativity (e.g., bromine in 3-bromophenyl derivatives) with anticancer activity .
  • DFT calculations : Predict reactivity by analyzing frontier molecular orbitals (HOMO/LUMO) of the pyrazole core .

Q. What experimental approaches address contradictions in reported biological activities across similar pyrazole derivatives?

  • Dose-response standardization : Use IC₅₀ values from MTT assays under consistent conditions (e.g., 72-hour exposure) .
  • Orthogonal assays : Validate apoptosis induction via flow cytometry (Annexin V) alongside caspase-3 activation assays .
  • Metabolic stability tests : Compare hepatic microsome half-lives to rule out pharmacokinetic discrepancies .

Q. How can regioselectivity challenges in alkylation/arylation reactions be mitigated?

  • Protecting groups : Temporarily block the carboxylic acid moiety to direct alkylation to the pyrazole N1 position .
  • Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling reactions with aryl halides .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at specific sites .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo studies?

  • Bioavailability factors : Low oral absorption (common in carboxylic acids) may reduce in vivo efficacy despite strong in vitro activity .
  • Metabolite profiling : LC-MS/MS can identify active metabolites (e.g., methyl esters) that contribute to in vivo effects .
  • Tumor model relevance : Use patient-derived xenografts (PDX) instead of immortalized cell lines for translational accuracy .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing analogs?

  • Reaction monitoring : Track progress via TLC (e.g., Rf = 0.58 in cyclohexane/ethyl acetate 2:1) .
  • Batch consistency : Characterize each batch with HPLC (≥95% purity) and elemental analysis .
  • Biological triplicates : Use three independent replicates in cytotoxicity assays to account for cell line heterogeneity .

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